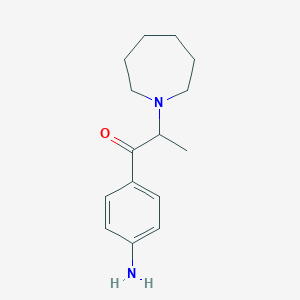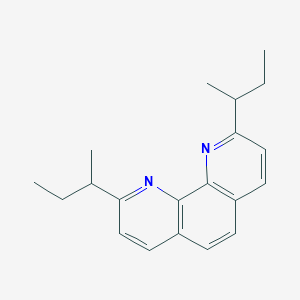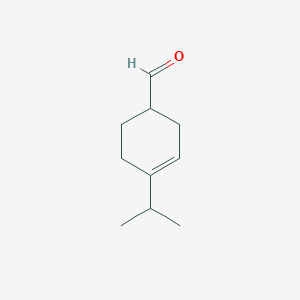
Tinkal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tinkal, commonly known as borax, is a colorless crystalline solid with the chemical formula Na₂B₄O₇. It is a boron compound, a mineral, and a salt of boric acid. Disodium tetraborate is widely used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tinkal, can be synthesized by heating borax decahydrate (Na₂B₄O₇·10H₂O) to temperatures above 300°C. This process removes the water of crystallization, resulting in the anhydrous form .
Industrial Production Methods: Industrially, disodium tetraborate is produced by mining borate minerals such as kernite and tincal. These minerals are refined and processed to remove impurities, followed by heating to obtain the anhydrous form .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium tetraborate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form boric acid and sodium hydroxide.
Acid-Base Reactions: Acts as a weak base and reacts with strong acids to form boric acid.
Complex Formation: Forms complexes with various metal ions.
Common Reagents and Conditions:
Hydrochloric Acid: Converts disodium tetraborate to boric acid.
Water: Hydrolyzes disodium tetraborate to form boric acid and sodium hydroxide.
Major Products Formed:
Boric Acid (H₃BO₃): Formed when disodium tetraborate reacts with acids.
Sodium Hydroxide (NaOH): Formed during hydrolysis.
Applications De Recherche Scientifique
Tinkal, has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in chemical laboratories.
Biology: Employed in gel electrophoresis for DNA separation.
Medicine: Acts as a preservative and antiseptic in some pharmaceutical formulations.
Industry: Utilized in the production of glass, ceramics, and as a flux in metallurgy
Mécanisme D'action
The mechanism of action of disodium tetraborate involves its ability to form complexes with various metal ions. This property is utilized in analytical chemistry for the detection of certain metals. Additionally, its buffering capacity helps maintain pH levels in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Sodium Borate Decahydrate (Na₂B₄O₇·10H₂O): Contains ten molecules of water of crystallization.
Sodium Borate Pentahydrate (Na₂B₄O₇·5H₂O): Contains five molecules of water of crystallization.
Boric Acid (H₃BO₃): A weak acid formed from disodium tetraborate.
Uniqueness: Tinkal, is unique due to its anhydrous nature, making it more suitable for applications requiring the absence of water. Its ability to form complexes with metal ions and act as a buffering agent further distinguishes it from its hydrated counterparts .
Propriétés
Formule moléculaire |
B4H4Na2O9 |
|---|---|
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H4O9.2Na/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;/h5-8H;;/q-2;2*+1 |
Clé InChI |
LVSJLTMNAQBTPE-UHFFFAOYSA-N |
SMILES canonique |
B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)




![[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1254915.png)








